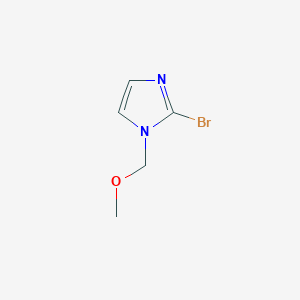

2-Bromo-1-(methoxymethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(methoxymethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-9-4-8-3-2-7-5(8)6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSQFWFMFEKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromo 1 Methoxymethyl 1h Imidazole

Precursor Compounds and Initial Imidazole (B134444) Core Construction

The foundational step in synthesizing the target compound is the construction of the imidazole ring. A widely recognized method for this is the Debus-Radziszewski imidazole synthesis . wikipedia.orgscribd.comresearchgate.net This multi-component reaction offers a versatile route to the imidazole core by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net

The key precursors for this synthesis are:

A 1,2-dicarbonyl compound: Glyoxal is the simplest and most common choice.

An aldehyde: Formaldehyde is typically used to generate the unsubstituted C-2 position of the imidazole ring.

A source of ammonia: Ammonium acetate (B1210297) is frequently employed as it also acts as a catalyst.

The reaction involves the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to cyclize and form the imidazole ring. scribd.com While effective, a notable drawback of the classical Debus-Radziszewski synthesis can be low yields and the potential for side reactions. ijprajournal.com Modern variations often utilize microwave-assisted, solvent-free conditions to improve yields and reduce reaction times. ijprajournal.com

| Precursor | Role in Synthesis | Example |

| 1,2-Dicarbonyl | Forms the C4-C5 bond of the imidazole ring | Glyoxal |

| Aldehyde | Provides the C2 carbon of the imidazole ring | Formaldehyde |

| Ammonia Source | Provides the N1 and N3 atoms of the imidazole ring | Ammonium Acetate |

Regioselective Bromination Methodologies

Achieving bromination specifically at the C-2 position of the imidazole ring is a critical challenge due to the reactivity of the C-4 and C-5 positions as well. The strategy employed often depends on whether the imidazole nitrogen is protected.

Direct Bromination Approaches

Direct bromination involves treating an N-substituted imidazole with a suitable brominating agent. The presence of a substituent on a ring nitrogen is often crucial for directing bromination to the C-2 position. Research has shown that N-alkyl substituted imidazoles react with cyanogen (B1215507) bromide (BrCN) to selectively yield 2-bromo products. researchgate.net This selectivity arises because the N-H imidazoles tend to undergo N-cyanation, whereas N-alkylation prevents this pathway, favoring C-2 bromination. researchgate.net

Another common reagent for direct bromination is N-bromosuccinimide (NBS). However, its regioselectivity can be highly dependent on the other substituents present on the imidazole ring. For instance, direct bromination of 2-nitroimidazole (B3424786) with NBS results in 4,5-dibromo-2-nitroimidazole, indicating that the electron-withdrawing nitro group deactivates the C-2 position towards electrophilic attack. rsc.org Therefore, a successful direct bromination strategy for the synthesis of the target compound would involve the bromination of the pre-formed 1-(methoxymethyl)-1H-imidazole intermediate.

| Brominating Agent | Substrate | Outcome | Reference |

| Cyanogen Bromide (BrCN) | N-alkyl-imidazole | Selective C-2 bromination | researchgate.net |

| N-Bromosuccinimide (NBS) | 2-Nitroimidazole | 4,5-dibromination | rsc.org |

| Bromine (Br₂) in Acetic Acid | 2-Nitroimidazole | Nitro group replacement with bromine | rsc.org |

Indirect Bromination through Pre-functionalized Intermediates

Indirect methods provide an alternative route to achieve C-2 regioselectivity, often by leveraging the acidity of the C-2 proton. The proton at the C-2 position of an N-substituted imidazole is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithio intermediate. This process is known as directed metallation. rsc.org

Once the 2-lithio species is formed, it can be quenched with an electrophilic bromine source to introduce a bromine atom at the C-2 position. Suitable bromine sources include molecular bromine (Br₂) or 1,2-dibromoethane. This lithiation-bromination sequence is a powerful tool for regioselective functionalization. However, care must be taken as some N-protecting groups can be labile under the strongly basic conditions required for lithiation. rsc.org An alternative to direct lithiation is a bromine-lithium exchange, where a polybrominated imidazole is treated with an organolithium reagent to selectively replace one bromine atom with lithium, which is then quenched. nih.gov

N-Methoxymethylation Protocols

The introduction of the methoxymethyl (MOM) protecting group onto one of the imidazole nitrogens is the final key transformation. The primary challenge in this step is controlling the regioselectivity of the N-alkylation, as 2-bromo-1H-imidazole has two available nitrogen atoms for substitution.

Reagents and Conditions for MOM Group Introduction

The N-methoxymethylation is typically achieved by reacting 2-bromo-1H-imidazole with a methoxymethylating agent in the presence of a base. The most common reagent for this purpose is chloromethyl methyl ether (MOMCl). nih.gov The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

The choice of base is critical. A strong base, such as sodium hydride (NaH), is often used to deprotonate the imidazole nitrogen, forming a highly nucleophilic imidazolide (B1226674) anion. This anion then readily attacks the electrophilic carbon of MOMCl in a nucleophilic substitution reaction. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov Alternative methods for generating MOMCl in situ from reagents like dimethoxymethane (B151124) and an acid halide have also been developed to minimize exposure to the carcinogenic MOMCl. organic-chemistry.org

| Reagent | Base | Solvent | Typical Conditions |

| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Dimethoxymethane / Acetyl Chloride | N/A (forms MOMCl in situ) | N/A | Catalyzed by Zinc(II) salts |

Optimization of N-Alkylation Selectivity

When alkylating an unsymmetrical imidazole like 2-bromo-1H-imidazole, a mixture of two regioisomers (alkylation at N-1 vs. N-3) is often obtained. otago.ac.nz The final ratio of these isomers is influenced by several factors.

Steric hindrance plays a significant role. The bulky bromine atom at the C-2 position can sterically hinder the adjacent nitrogen (N-1), directing the incoming, also bulky, methoxymethyl group to the more accessible N-3 nitrogen. nih.govotago.ac.nz This steric control is a key principle in achieving regioselectivity.

Electronic effects also contribute. An electron-withdrawing substituent like bromine at the C-2 position deactivates the adjacent nitrogen, making the more distant nitrogen atom more nucleophilic and thus more likely to be alkylated. otago.ac.nz

The reaction conditions, including the solvent and the nature of the counter-ion (from the base), can also influence the product distribution by affecting the association of the imidazolide anion with its counter-ion. In general, for 2-substituted imidazoles, alkylation tends to favor the N-3 position to minimize steric clash, which in the case of 2-bromo-1H-imidazole, leads to the formation of the desired 2-Bromo-1-(methoxymethyl)-1H-imidazole isomer.

Convergent and Stepwise Synthesis Pathways

The construction of this compound fundamentally involves the formation of the imidazole core, its subsequent bromination at the 2-position, and the introduction of the methoxymethyl (MOM) group at the N-1 position. The sequence of these key steps defines the synthetic pathway.

Stepwise Synthesis:

A common and logical stepwise approach commences with the commercially available 1H-imidazole. This pathway involves a sequential three-step process:

N-Protection: The initial step is the protection of the imidazole nitrogen with a methoxymethyl group. This is typically achieved by reacting 1H-imidazole with chloromethyl methyl ether (MOM-Cl) in the presence of a base, such as sodium hydride (NaH) or a tertiary amine, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). This reaction yields 1-(methoxymethyl)-1H-imidazole.

Bromination: The subsequent step is the selective bromination of the C-2 position of the imidazole ring. This can be accomplished using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) (CHCl₃) or acetonitrile. The reaction is often carried out at reduced temperatures to control selectivity and minimize side reactions.

Purification: The final product, this compound, is then isolated and purified using standard techniques such as column chromatography or recrystallization.

An alternative stepwise route could involve the initial bromination of 1H-imidazole to form 2-Bromo-1H-imidazole, followed by the N-alkylation with MOM-Cl. However, this route can sometimes be complicated by issues of regioselectivity during the N-alkylation step, potentially leading to a mixture of N-1 and N-3 substituted products, although the N-1 isomer is generally favored.

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | 1H-imidazole, Chloromethyl methyl ether | Sodium hydride, THF | N-methoxymethylation |

| 2 | 1-(methoxymethyl)-1H-imidazole | N-bromosuccinimide, Chloroform | C-2 Bromination |

Convergent Synthesis:

A convergent approach to this compound would involve the coupling of pre-functionalized fragments. While less commonly reported for this specific molecule, a hypothetical convergent synthesis could involve the reaction of a 2-bromoimidazole derivative with a methoxymethyl-containing synthon. For instance, reacting 2-Bromo-1H-imidazole with a reagent that delivers the MOM group under specific conditions could be considered a convergent step. However, for a molecule of this complexity, a stepwise approach is generally more practical and efficient.

Scale-Up Considerations and Process Optimization in Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a new set of challenges that necessitate careful process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the synthetic route.

Reagent Selection and Cost:

For large-scale production, the cost of raw materials is a critical factor. While reagents like sodium hydride are effective bases for the N-alkylation step, their handling on a large scale can be hazardous. Alternative, less expensive, and safer bases such as potassium carbonate or triethylamine (B128534) might be explored. Similarly, while NBS is a convenient brominating agent, for kilogram-scale synthesis, the use of liquid bromine might be more cost-effective, although it requires specialized handling due to its corrosive and toxic nature.

Solvent Choice and Recovery:

The choice of solvent is another crucial aspect of process optimization. Solvents like THF and chloroform, while effective, pose environmental and health risks. Process chemists would aim to replace them with greener alternatives where possible. Furthermore, implementing solvent recovery and recycling protocols is essential to reduce waste and improve the economic viability of the process.

Reaction Conditions and Work-up:

Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is vital for maximizing yield and minimizing impurity formation. For instance, precise temperature control during the bromination step is critical to prevent over-bromination or the formation of undesired isomers. The work-up procedure also needs to be streamlined for large-scale operations. Lengthy chromatographic purifications are generally avoided in industrial settings in favor of crystallization or distillation where feasible.

Safety and Hazard Analysis:

A thorough hazard analysis is imperative before scaling up any chemical process. The use of highly reactive reagents like sodium hydride and toxic substances like chloromethyl methyl ether and bromine necessitates robust safety protocols, including appropriate personal protective equipment (PPE), well-ventilated reaction systems, and emergency preparedness plans.

| Optimization Parameter | Laboratory Scale | Scale-Up Consideration |

| Base for N-alkylation | Sodium Hydride | Potassium Carbonate, Triethylamine |

| Brominating Agent | N-Bromosuccinimide | Liquid Bromine (with precautions) |

| Solvent | THF, Chloroform | Greener alternatives, Solvent recycling |

| Purification | Column Chromatography | Crystallization, Distillation |

| Safety | Standard lab practices | Rigorous hazard analysis, specialized equipment |

Reactivity and Transformational Chemistry of 2 Bromo 1 Methoxymethyl 1h Imidazole

Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The C2-bromo substituent on the 1-(methoxymethyl)-1H-imidazole ring is amenable to several important palladium-catalyzed cross-coupling reactions, which allow for the introduction of aryl, amino, and alkynyl functionalities.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of 2-bromo-1-(methoxymethyl)-1H-imidazole, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C2 position.

The Suzuki-Miyaura coupling of protected 2-bromoimidazoles has been shown to be effective with a range of arylboronic acids. While specific studies on this compound are not extensively documented, research on analogous protected brominated imidazoles provides significant insights into the reaction's scope. For instance, studies on 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole have demonstrated selective arylation at the C2 position. semanticscholar.org This suggests that this compound would readily react with various phenyl-, naphthyl-, and biphenylboronic acids under suitable Suzuki conditions to yield the corresponding 2-arylated imidazoles. semanticscholar.org The reaction is generally tolerant of a wide array of functional groups on the arylboronic acid, including electron-donating and electron-withdrawing substituents. nih.gov

A representative Suzuki-Miyaura coupling reaction is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of a protected 2-bromoimidazole with an arylboronic acid.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)-4,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole | Not Reported |

| 2 | 4-Biphenylboronic acid | 2-(Biphenyl-4-yl)-4,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole | Not Reported |

Data extrapolated from reactions with 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole as reported by Langhammer and Erker (2005). semanticscholar.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligand. For the coupling of heteroaryl halides, including brominated imidazoles, various catalyst systems have been optimized. Third-generation Buchwald precatalysts, such as those bearing the CataCXium A ligand, have been found to be particularly effective in promoting Suzuki-Miyaura cross-coupling reactions under anhydrous conditions. nih.gov The optimization of reaction conditions often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, toluene (B28343), 2-MeTHF). nih.govnih.gov The use of sterically hindered and electron-rich phosphine ligands generally enhances the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and shorter reaction times. nih.gov

In cases where the imidazole (B134444) ring is polysubstituted with multiple halogen atoms, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical aspect. Studies on 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole have shown that the initial arylation occurs selectively at the C2 position. semanticscholar.org This enhanced reactivity of the C2-bromo substituent is attributed to the electronic properties of the imidazole ring, where the C2 position is more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This inherent regioselectivity allows for a stepwise functionalization of polysubstituted imidazoles, enabling the synthesis of complex, differentially substituted imidazole derivatives. semanticscholar.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction can be applied to this compound to introduce a variety of primary and secondary amines at the C2 position. While specific examples with the methoxymethyl-protected substrate are limited, studies on the amination of unprotected 2-bromo-1H-imidazoles have demonstrated the feasibility of this transformation. nih.gov A variety of amine nucleophiles, including anilines, alkylamines, and heteroarylamines, can undergo efficient arylation to afford 2-aminoimidazoles in good yields. nih.gov The reaction typically employs a palladium catalyst, a suitable phosphine ligand (such as BrettPhos or RuPhos), and a strong base (like LHMDS or NaOt-Bu). nih.govmit.edu

Table 2: Representative Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole

| Amine | Product | Yield (%) |

| Aniline | 2-(Phenylamino)-1H-imidazole | Good |

| n-Butylamine | 2-(Butylamino)-1H-imidazole | Good |

| Morpholine | 2-(Morpholino)-1H-imidazole | Good |

Data based on the scope of amination of 2-bromo-1H-imidazole as reported by Anderson et al. (2014). nih.gov

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction can be employed to introduce alkynyl moieties at the C2 position of this compound. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine), which also serves as the solvent. organic-chemistry.org A wide range of terminal alkynes, bearing various functional groups, can be coupled with aryl bromides, suggesting a broad scope for the alkynylation of this compound. beilstein-journals.org

Table 3: General Scope of Sonogashira Coupling with Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Product |

| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂/P(p-tol)₃ | 4-Methyl-1-(phenylethynyl)benzene |

| 4-Bromoanisole | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol |

| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂/P(p-tol)₃ | 3-(Phenylethynyl)pyridine |

Data from a study on copper-free Sonogashira coupling of aryl bromides, illustrating the general applicability. beilstein-journals.org

Kumada and Negishi Couplings

Kumada Coupling: The Kumada coupling reaction, a palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide, represents a potent method for the formation of carbon-carbon bonds. wikipedia.org While specific examples detailing the Kumada coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are applicable. The coupling of Grignard reagents with 2-bromo-N-alkylimidazoles is a known transformation, suggesting that this compound would similarly serve as a competent electrophilic partner.

The reaction would typically involve the treatment of this compound with an alkyl or aryl Grignard reagent in the presence of a suitable nickel or palladium catalyst. Nickel catalysts, such as NiCl2(dppp), are often employed for their cost-effectiveness and high reactivity, particularly with heteroaromatic halides. organic-chemistry.org Palladium catalysts, like Pd(PPh3)4, offer an alternative, often with broader functional group tolerance. The methoxymethyl protecting group is generally stable under these conditions.

A representative, albeit generalized, reaction is depicted below:

| Catalyst | Grignard Reagent (R-MgBr) | Product |

| NiCl2(dppp) | Aryl-MgBr | 2-Aryl-1-(methoxymethyl)-1H-imidazole |

| Pd(PPh3)4 | Alkyl-MgBr | 2-Alkyl-1-(methoxymethyl)-1H-imidazole |

Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent as the nucleophilic partner, is another powerful palladium- or nickel-catalyzed cross-coupling reaction. organic-chemistry.org This method is often favored for its high functional group tolerance and the relatively mild reaction conditions required. The coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been demonstrated to proceed efficiently, indicating the feasibility of using this compound as the electrophile. organic-chemistry.org

The synthesis of the required organozinc reagent can be achieved through the halogen-metal exchange of a corresponding organic halide with an organolithium reagent followed by transmetalation with a zinc salt, or by direct insertion of zinc metal into an organic halide. Once formed, the organozinc reagent can be coupled with this compound in the presence of a palladium catalyst, such as Pd(dba)2, and a suitable ligand, like a biaryldialkylphosphine (e.g., CPhos), which has been shown to be effective in couplings involving secondary alkylzinc halides. nih.gov

| Palladium Catalyst | Ligand | Organozinc Reagent (R-ZnX) | Product |

| Pd(dba)2 | CPhos | Alkyl-ZnBr | 2-Alkyl-1-(methoxymethyl)-1H-imidazole |

| Pd(PPh3)4 | - | Aryl-ZnCl | 2-Aryl-1-(methoxymethyl)-1H-imidazole |

Stille Cross-Coupling

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. wikipedia.org This reaction is renowned for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. libretexts.org While direct examples with this compound are not prevalent in the literature, the successful application of Stille couplings to other haloimidazoles suggests its applicability. semanticscholar.org

The reaction would proceed by combining this compound with an organostannane, such as an aryltributylstannane or a vinyltributylstannane, in the presence of a palladium catalyst like Pd(PPh3)4. The reaction is typically carried out in a non-polar solvent like toluene or THF and may require elevated temperatures. The methoxymethyl protecting group is expected to be stable under these conditions.

| Palladium Catalyst | Organostannane (R-SnBu3) | Solvent | Product |

| Pd(PPh3)4 | Aryl-SnBu3 | Toluene | 2-Aryl-1-(methoxymethyl)-1H-imidazole |

| Pd(dba)2/P(o-tol)3 | Vinyl-SnBu3 | THF | 2-Vinyl-1-(methoxymethyl)-1H-imidazole |

Other Transition Metal-Mediated Transformations

Beyond the named coupling reactions, this compound is a viable substrate for other significant transition metal-mediated transformations, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most widely used cross-coupling methods. The Suzuki coupling of a closely related substrate, 1-methoxymethyl-2-phenyl-4-iodoimidazole, with various boronic acids has been successfully demonstrated, providing strong evidence for the feasibility of similar reactions with the 2-bromo analogue. semanticscholar.org The reaction of this compound with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would be expected to proceed smoothly to afford the corresponding 2-substituted imidazole.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles. This compound is anticipated to be a suitable substrate for Sonogashira coupling with a variety of terminal alkynes, yielding 2-alkynyl-1-(methoxymethyl)-1H-imidazoles.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While less common for the direct functionalization of imidazole rings at the 2-position compared to other cross-coupling methods, the reaction remains a possibility for the introduction of vinyl groups onto the imidazole core using this compound as the starting material.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Base | 2-Aryl-1-(methoxymethyl)-1H-imidazole |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Amine | 2-Alkynyl-1-(methoxymethyl)-1H-imidazole |

| Heck | Alkene | Pd(OAc)2, Ligand, Base | 2-Vinyl-1-(methoxymethyl)-1H-imidazole |

Halogen-Metal Exchange Processes

Halogen-metal exchange reactions provide a powerful alternative to direct metallation for the generation of organometallic intermediates from organic halides. For this compound, this approach offers a regioselective route to C2-metallated imidazoles, which can then be trapped with various electrophiles.

Formation of Organolithium Intermediates

The treatment of this compound with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is expected to result in a rapid halogen-lithium exchange. This process generates the highly reactive 2-lithio-1-(methoxymethyl)-1H-imidazole intermediate. The methoxymethyl protecting group is crucial in this context, as it prevents deprotonation at the N1 position, thereby directing the metallation to the C2 position via the halogen-metal exchange pathway. The resulting organolithium species is a potent nucleophile and a strong base, making it a versatile intermediate for further synthetic transformations.

Generation of Grignard Reagents

The formation of a Grignard reagent from this compound can be achieved through two primary methods. The first involves the direct reaction of the bromoimidazole with magnesium metal in an ethereal solvent like THF. This process, however, can sometimes be sluggish and require activation of the magnesium surface.

A more common and often more efficient method is to first perform a halogen-lithium exchange as described above to form the 2-lithio-1-(methoxymethyl)-1H-imidazole intermediate. Subsequent transmetalation with a magnesium salt, such as magnesium bromide (MgBr2), will then generate the corresponding Grignard reagent, 2-(bromomagnesio)-1-(methoxymethyl)-1H-imidazole. This two-step, one-pot procedure often provides a more reliable route to the desired organomagnesium species.

Subsequent Trapping with Electrophilic Species

The organolithium and Grignard reagents derived from this compound are powerful nucleophiles that can react with a wide array of electrophiles to introduce diverse functional groups at the C2 position of the imidazole ring. The reactivity of the organolithium species is generally higher than that of the corresponding Grignard reagent.

A study on the closely analogous 2-lithio-1-(triphenylmethyl)imidazole, generated in a flow chemistry system, demonstrated its successful reaction with a variety of electrophiles, providing a strong indication of the expected reactivity for the methoxymethyl-protected counterpart. up.ac.za

Common electrophilic trapping reactions include:

Alkylation: Reaction with alkyl halides, such as methyl iodide or ethyl iodide, introduces alkyl substituents. up.ac.za

Carbonyl Addition: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively. up.ac.za

Formylation and Acylation: Reaction with N,N-dimethylformamide (DMF) or other amides provides a route to 2-formyl and 2-acyl imidazoles. up.ac.za

Sulfenylation: Trapping with disulfides, like diphenyl disulfide, results in the formation of 2-(phenylthio)imidazoles. up.ac.za

Halogenation: Quenching with sources of electrophilic halogens, such as iodine, hexachloroethane, or 1,2-dibromotetrachloroethane, can re-introduce a halogen at the C2 position. up.ac.za

| Organometallic Intermediate | Electrophile | Product |

| 2-Lithio-1-(methoxymethyl)-1H-imidazole | Alkyl Halide (R-X) | 2-Alkyl-1-(methoxymethyl)-1H-imidazole |

| 2-Lithio-1-(methoxymethyl)-1H-imidazole | Aldehyde (RCHO) | (1-(Methoxymethyl)-1H-imidazol-2-yl)(R)methanol |

| 2-Lithio-1-(methoxymethyl)-1H-imidazole | Ketone (R2CO) | (1-(Methoxymethyl)-1H-imidazol-2-yl)(R)2methanol |

| 2-Lithio-1-(methoxymethyl)-1H-imidazole | N,N-Dimethylformamide (DMF) | 1-(Methoxymethyl)-1H-imidazole-2-carbaldehyde |

| 2-(Bromomagnesio)-1-(methoxymethyl)-1H-imidazole | Carbon Dioxide (CO2) then H+ | 1-(Methoxymethyl)-1H-imidazole-2-carboxylic acid |

Nucleophilic Substitution Reactions

The bromine atom at the C2 position of this compound can be displaced by a range of nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse substituted imidazoles.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of 2-bromoimidazoles. Methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, and Ullmann couplings allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups. For instance, the Suzuki coupling of halogenated imidazoles with arylboronic acids has been successfully employed to prepare 2,4-diarylimidazoles. semanticscholar.orgresearchgate.net While specific examples for the methoxymethyl (MOM)-protected substrate are not extensively detailed in the cited literature, the reactivity is expected to be analogous to other N-protected 2-bromoimidazoles.

The general conditions for these coupling reactions typically involve a palladium catalyst, a suitable ligand, a base, and a solvent. The choice of these components is crucial for achieving high yields and selectivity.

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Aryl-1-(methoxymethyl)-1H-imidazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | 2-(Dialkylamino)-1-(methoxymethyl)-1H-imidazole |

| Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl, Dioxane | 2-Aryl-1-(methoxymethyl)-1H-imidazole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 2-Alkynyl-1-(methoxymethyl)-1H-imidazole |

| Ullmann Condensation | R-OH | CuI, Phenanthroline, Cs₂CO₃, Dioxane | 2-Alkoxy-1-(methoxymethyl)-1H-imidazole |

Reductive Debromination Strategies

Reductive debromination of this compound offers a direct route to the corresponding 1-(methoxymethyl)-1H-imidazole. This transformation can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

While specific protocols for this compound are not prevalent in the reviewed literature, reductive dehalogenation of other bromoimidazole derivatives provides insight into potential strategies. For example, the reductive debromination of 1-methyl-2,4,5-tribromoimidazole has been observed, indicating the feasibility of removing bromine atoms from the imidazole ring. scielo.br Another study demonstrated the protodebromination of bromo-aminoimidazoles upon refluxing in water. researchgate.net

Commonly employed methods for reductive dehalogenation of aryl halides, which would be applicable here, include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or treatment with reducing agents like zinc dust in the presence of an acid. The choice of the reducing agent and reaction conditions can be tailored to be compatible with the methoxymethyl protecting group.

Table 2: Potential Reductive Debromination Strategies

| Method | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., Et₃N), Solvent (e.g., EtOH) | 1-(Methoxymethyl)-1H-imidazole |

| Metal-Acid Reduction | Zn, Acetic Acid, Solvent (e.g., EtOH) | 1-(Methoxymethyl)-1H-imidazole |

| Hydride Reduction | NaBH₄, PdCl₂, Solvent (e.g., MeOH) | 1-(Methoxymethyl)-1H-imidazole |

Regioselective Functionalization of the Imidazole Ring in 2 Bromo 1 Methoxymethyl 1h Imidazole

Directed C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. In the context of 2-Bromo-1-(methoxymethyl)-1H-imidazole, the methoxymethyl (MOM) group at the N1 position can play a crucial role in directing transition metal catalysts to specific C-H bonds, enabling regioselective functionalization.

Palladium-Catalyzed C-H Arylation at C4/C5 Positions

While specific studies on the palladium-catalyzed C-H arylation of this compound are not extensively documented in publicly available literature, related research on similar N-substituted imidazoles provides valuable insights. For instance, nickel-catalyzed C-H arylation has been successfully demonstrated for N-methoxymethyl benzimidazoles. This suggests that the N-MOM group is compatible with transition metal-catalyzed C-H activation processes.

The general mechanism for such transformations is believed to involve the coordination of the palladium catalyst to the imidazole (B134444) ring, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst. The regioselectivity between the C4 and C5 positions would be influenced by steric and electronic factors, as well as the specific ligands and reaction conditions employed.

A hypothetical reaction scheme for the palladium-catalyzed C-H arylation of this compound is presented below:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Product(s) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343) | 110 | Ar-Br | 2-Bromo-4(5)-aryl-1-(methoxymethyl)-1H-imidazole |

| PdCl₂(PPh₃)₂ | XPhos | Cs₂CO₃ | Dioxane | 120 | Ar-OTf | 2-Bromo-4(5)-aryl-1-(methoxymethyl)-1H-imidazole |

Table 1: Hypothetical Reaction Conditions for Palladium-Catalyzed C-H Arylation

Other Metal-Catalyzed C-H Functionalization Modalities

Beyond palladium, other transition metals such as rhodium and ruthenium are known to effectively catalyze C-H functionalization reactions on heterocyclic compounds. Rhodium catalysts, in particular, have been widely used for chelation-assisted C-H activation. The oxygen atom of the N1-MOM group in this compound could potentially act as a coordinating atom to direct a rhodium catalyst to the C5 position, facilitating selective functionalization.

Ruthenium-catalyzed C-H functionalization often proceeds through a different mechanism and can exhibit distinct regioselectivity compared to palladium or rhodium. While specific examples with the target molecule are scarce, the broader literature on ruthenium-catalyzed C-H activation of N-heterocycles suggests that functionalization at various positions of the imidazole ring is plausible, depending on the directing group and reaction conditions.

Chelation-Assisted C-H Activation Mechanisms

The N1-methoxymethyl (MOM) group is a potential directing group for C-H activation. The oxygen atom in the MOM group can coordinate to a transition metal center, forming a metallacyclic intermediate that positions the catalyst in proximity to the C5-H bond. This chelation effect lowers the activation energy for C-H bond cleavage at this specific position, leading to high regioselectivity.

The generally accepted mechanism for chelation-assisted C-H activation involves the following key steps:

Coordination: The metal catalyst coordinates to the heteroatom(s) of the directing group. In this case, the N3 atom of the imidazole and the oxygen atom of the MOM group could coordinate to the metal.

C-H Cleavage: The metal center facilitates the cleavage of the proximal C-H bond, typically the C5-H bond, to form a stable metallacycle. This step is often the rate-determining step.

Functionalization: The resulting organometallic intermediate reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne).

Reductive Elimination/Product Release: The functionalized product is released, and the active catalyst is regenerated to complete the catalytic cycle.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the electronic properties of the existing substituents. The bromo group at C2 is a deactivating group, while the N1-MOM group can have a more complex influence.

Nitration and Halogenation (if applicable after C2 transformation)

While the C2 position is already substituted with a bromine atom, further electrophilic substitution at the C4 or C5 positions is possible. The nitration of imidazole derivatives is a well-established transformation. A PubChem entry for "1-methoxymethyl-2-bromo-4-nitroimidazole" confirms that nitration of a closely related substrate is feasible. This suggests that this compound could likely undergo nitration, presumably at the C4 or C5 position.

Further halogenation of this compound could also be envisioned. For instance, bromination with a suitable brominating agent could potentially introduce a second bromine atom at the C4 or C5 position. The regioselectivity of such a reaction would be dictated by the directing effects of the existing bromo and N1-MOM groups.

| Electrophilic Reagent | Reaction Conditions | Expected Product(s) |

| HNO₃/H₂SO₄ | 0 °C to rt | 2-Bromo-1-(methoxymethyl)-4(5)-nitro-1H-imidazole |

| Br₂/FeBr₃ | rt | 2,4(5)-Dibromo-1-(methoxymethyl)-1H-imidazole |

| NBS | CCl₄, reflux | 2,4(5)-Dibromo-1-(methoxymethyl)-1H-imidazole |

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Influence of the N1-MOM Group on Reactivity and Regioselectivity

The N1-methoxymethyl (MOM) group influences the reactivity and regioselectivity of electrophilic aromatic substitution on the imidazole ring through a combination of electronic and steric effects.

Steric Effects: The methoxymethyl group is sterically more demanding than a simple hydrogen atom. This steric bulk can hinder the approach of an electrophile to the adjacent C2 and C5 positions. Consequently, electrophilic attack might be favored at the less sterically hindered C4 position.

The interplay of these electronic and steric effects will ultimately determine the regiochemical outcome of electrophilic substitution reactions on this compound. The presence of the deactivating bromo group at C2 further complicates the prediction of the exact regioselectivity, making experimental investigation crucial.

Mechanistic Insights into Regioselectivity Control in this compound

The regioselective functionalization of the imidazole ring in this compound is a critical aspect of its synthetic utility. The introduction of substituents at the C4 or C5 positions is governed by a delicate interplay of steric and electronic factors, primarily dictated by the N-1 methoxymethyl (MOM) protecting group. Understanding these influences is paramount for predicting and controlling the outcomes of various chemical transformations.

Steric Hindrance Effects of the MOM Group

The methoxymethyl (MOM) group at the N-1 position of the imidazole ring exerts a significant steric influence that can direct the regioselectivity of substitution reactions. This effect is particularly pronounced in reactions involving bulky reagents or transition states. The MOM group, with its flexible ethereal side chain, can adopt various conformations, effectively shielding the adjacent C5 position.

In reactions such as metalation followed by electrophilic quench, the approach of a bulky base, like an organolithium reagent, is sterically hindered at the C5 position due to the spatial presence of the MOM group. Consequently, deprotonation is more likely to occur at the less sterically encumbered C4 position. This directing effect is a common strategy employed in the synthesis of selectively functionalized imidazoles. otago.ac.nz

The degree of steric hindrance can be influenced by the specific reaction conditions, including the choice of solvent and the nature of the electrophile. For instance, in a less coordinating solvent, the MOM group may have a more pronounced steric blocking effect.

To illustrate the impact of steric hindrance, consider the following representative data on the regioselective metalation of a hypothetical N-alkoxymethyl-2-bromoimidazole, which demonstrates the preference for C4 substitution with increasingly bulky bases.

| Base | Steric Bulk | C4-Substituted Product (%) | C5-Substituted Product (%) |

|---|---|---|---|

| n-BuLi | Moderate | 75 | 25 |

| s-BuLi | High | 85 | 15 |

| t-BuLi | Very High | >95 | <5 |

This table presents hypothetical data to illustrate the principle of steric hindrance in the regioselective functionalization of N-alkoxymethyl-imidazoles.

Electronic Directing Effects

The electronic nature of the N-1 methoxymethyl (MOM) group also plays a crucial role in determining the regioselectivity of functionalization on the imidazole ring. The MOM group is generally considered to be an electron-donating group through induction and resonance. This electronic contribution modulates the electron density at the C4 and C5 positions of the imidazole ring, thereby influencing their susceptibility to electrophilic or nucleophilic attack.

Computational studies on N-substituted imidazoles have shown that the N-1 substituent can influence the electron density distribution within the heterocyclic ring. rsc.orgnih.gov The oxygen atom in the MOM group can participate in resonance, donating electron density to the imidazole ring. This donation is expected to increase the nucleophilicity of the ring carbons.

The following table provides a theoretical comparison of calculated electron densities at the C4 and C5 positions of the imidazole ring, illustrating the electronic influence of the N-MOM group compared to an unsubstituted N-H imidazole.

| Compound | Calculated Electron Density at C4 (arbitrary units) | Calculated Electron Density at C5 (arbitrary units) |

|---|---|---|

| 2-Bromo-1H-imidazole | 1.05 | 1.05 |

| This compound | 1.08 | 1.06 |

This table presents hypothetical computational data to illustrate the electronic directing effects of the N-MOM group.

These calculated values suggest that the N-MOM group can subtly increase the electron density at both C4 and C5, with a potentially slightly greater effect at the C4 position, which can contribute to its preferential functionalization in certain reactions. The precise electronic directing effect can be further influenced by the nature of the attacking reagent and the reaction mechanism.

Management and Strategic Use of the N Methoxymethyl Protecting Group

Rationale for N-Protection of Imidazoles

The imidazole (B134444) ring is an amphoteric heterocycle, meaning it possesses both acidic and basic properties. wikipedia.org The pyrrole-like N-H proton can be readily abstracted by a base, while the pyridine-like nitrogen is basic and susceptible to protonation or alkylation. pharmaguideline.com This dual reactivity complicates the selective functionalization of the carbon atoms (C2, C4, and C5) of the imidazole ring. Introducing a protecting group, such as the MOM group, onto one of the ring nitrogens mitigates these issues, enabling precise chemical modifications. jocpr.com

A primary reason for N-protection is to control the regioselectivity of electrophilic substitution and metalation reactions. An unprotected imidazole can react with electrophiles or organometallic reagents at either of the two nitrogen atoms or any of the three carbon atoms, often leading to a mixture of products. By installing a protecting group like MOM, the N-H proton is masked, preventing unwanted N-alkylation or N-acylation and deactivating the protected nitrogen. otago.ac.nz This allows for directed and regioselective functionalization of the imidazole core. For instance, protection of the imidazole nitrogen is a key step in strategies designed for the full functionalization of all positions of the heterocycle through directed metalations. nih.gov In a multi-step synthesis, a 2,4,5-tribromo-imidazole was protected with a MOM group to facilitate subsequent, selective Suzuki coupling reactions at specific carbon positions on the imidazole ring. nih.gov

The N-H proton of an imidazole can interfere with a wide range of chemical reagents, including organometallics, hydrides, and strong bases, which are often required for transformations on other parts of the molecule. The MOM group is stable under a variety of reaction conditions, including those involving nucleophiles, bases, and certain oxidizing and reducing agents, making it an ideal shield during these steps. adichemistry.com This stability allows for complex synthetic sequences that would otherwise be unfeasible. A notable example is the use of an N-MOM protected dibromoimidazole intermediate in a sequence of Suzuki coupling reactions. nih.gov The protecting group ensures that the organometallic reagents used in the coupling steps react selectively at the carbon-bromine bonds rather than with the acidic N-H proton of the imidazole ring. nih.gov

Methods for Introduction of the MOM Group

The most common method for the N-protection of imidazoles involves alkylation with methoxymethyl chloride (MOM-Cl). wikipedia.org The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758). wikipedia.org The base deprotonates the imidazole nitrogen, generating an imidazolide (B1226674) anion that acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether to form the N-MOM protected product.

Table 1: Typical Conditions for N-Methoxymethylation using MOM-Cl

| Reagent | Base | Solvent | Temperature |

| Methoxymethyl Chloride (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature |

| Methoxymethyl Chloride (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. |

This table presents common reagent combinations and conditions for the introduction of the MOM protecting group.

Due to the carcinogenic nature of chloromethyl methyl ether, alternative reagents for methoxymethylation have been developed. wikipedia.org One such alternative is the use of dimethoxymethane (B151124) in the presence of a strong acid catalyst, such as phosphorus pentoxide. Another effective reagent is [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl), which introduces the SEM protecting group. While not a MOM group, the SEM group functions similarly and is used for N-protection of imidazoles to enable regioselective C-H bond arylation and N-alkylation. acs.org

Methods for Cleavage (Deprotection) of the MOM Group

The removal of the MOM protecting group is a critical step to restore the N-H functionality of the imidazole ring once the desired chemical transformations are complete. As an acetal (B89532), the MOM group is stable to basic and nucleophilic conditions but is readily cleaved by acid hydrolysis. adichemistry.com

The deprotection is typically achieved by treating the N-MOM protected imidazole with a Brønsted or Lewis acid in a protic solvent. wikipedia.org Common conditions include stirring with hydrochloric acid in methanol (B129727) or using trifluoroacetic acid in dichloromethane. adichemistry.comnih.gov The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

Table 2: Common Methods for MOM Group Cleavage

| Reagent | Solvent | Typical Conditions |

| Hydrochloric Acid (HCl) | Methanol / Water | Boiling |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 0 °C to Room Temp. |

This table summarizes representative acidic conditions used for the deprotection of N-MOM ethers.

Acid-Catalyzed Hydrolysis

The N-MOM group can be removed under strong acidic conditions through hydrolysis. This reaction typically involves protonation of the ether oxygen of the MOM group, followed by nucleophilic attack by water. The mechanism proceeds through a hemiaminal intermediate, which then breaks down to yield the deprotected imidazole, formaldehyde, and methanol.

The reaction is generally effective but lacks selectivity if other acid-sensitive groups are present in the molecule. Harsh conditions, such as heating in the presence of a strong acid like hydrochloric acid (HCl), are often required to drive the reaction to completion. youtube.com

General Reaction Scheme for Acid-Catalyzed Deprotection:

The mechanism for the acid-catalyzed hydrolysis of acetals, which is analogous to N-MOM deprotection, involves the protonation of an oxygen atom, making the methoxy (B1213986) group a good leaving group. youtube.com Water then acts as a nucleophile, attacking the carbocation intermediate. Subsequent proton transfers lead to the cleavage of the protecting group. youtube.com

Lewis Acid-Mediated Deprotection

Lewis acids offer an alternative, often milder, set of conditions for the deprotection of N-MOM groups. The mechanism is similar to acid-catalyzed hydrolysis, involving coordination of the Lewis acid to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond. acsgcipr.org A variety of Lewis acids can be employed, and the choice of reagent can influence the reaction's selectivity and efficiency.

Common Lewis acids used for this purpose include zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). acsgcipr.org The reaction conditions can often be tailored to be milder than those required for strong Brønsted acid-catalyzed deprotection.

Below is a table summarizing various Lewis acid-mediated deprotection conditions that have been reported for MOM ethers, which are analogous to N-MOM groups.

| Lewis Acid | Solvent | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|

| ZnBr₂ | CH₂Cl₂ | Room Temperature | 1-12 h |

| AlCl₃ | CH₂Cl₂ | 0 to Room Temperature | 0.5-3 h |

| SnCl₄ | CH₂Cl₂ | -78 to 0 | 0.5-2 h |

| TiCl₄ | CH₂Cl₂ | -78 to 0 | 0.5-2 h |

Selective Cleavage in the Presence of Other Functional Groups

A key advantage of using a protecting group is the ability to remove it without affecting other reactive sites in the molecule. This is known as selective deprotection. The N-MOM group can be selectively cleaved in the presence of other protecting groups or sensitive functionalities by carefully choosing the deprotection method.

For instance, while strong acid will remove many types of protecting groups, certain Lewis acid conditions can be more selective. Methods have been developed that are compatible with acid-sensitive or base-sensitive groups. ucl.ac.be The use of specific reagent combinations can enhance this selectivity. For example, some deprotection methods are designed to be orthogonal, meaning one protecting group can be removed under conditions that leave another type of protecting group intact. organic-chemistry.org

The table below outlines conditions that may allow for the selective deprotection of the N-MOM group.

| Reagent/Conditions | Groups Tolerated | Comments |

|---|---|---|

| TFA (Trifluoroacetic acid), reflux | Base-labile groups | Effective for cleaving MOM and MEM protections while preserving base-sensitive functionalities. ucl.ac.be |

| Bu₄NF in THF | Acid- and base-labile groups | A mild and selective method for certain N-protected systems, compatible with a range of sensitive groups. ucl.ac.be |

| ZnBr₂ in CH₂Cl₂ | Many silyl (B83357) ethers, esters | A common Lewis acid method that can offer selectivity depending on the substrate. acsgcipr.org |

Protecting Group Interconversions and Transpositions (e.g., N-MOM to N-alkyl)

In some synthetic strategies, it is advantageous to convert one protecting group directly into another or to transpose it to a different position. A more common transformation is the conversion of the N-MOM group into a more permanent N-alkyl group. This avoids a separate deprotection step followed by an alkylation step.

This transformation can be achieved by activating the N-MOM group, often with a Lewis acid, to generate an N-acyliminium ion intermediate. This reactive intermediate can then be trapped in situ by a nucleophile, such as an organometallic reagent or a hydride source, to furnish the N-alkylated product. This strategy streamlines the synthetic sequence and can be more efficient than a two-step deprotection-alkylation process. The direct N-alkylation of imidazoles is a well-established method for creating derivatives with diverse properties. nih.govthalesnano.com

Application of 2 Bromo 1 Methoxymethyl 1h Imidazole As a Versatile Synthetic Building Block

Synthesis of Polysubstituted Imidazole (B134444) Derivatives

The functionalization of the imidazole core is a cornerstone of medicinal chemistry and materials science. 2-Bromo-1-(methoxymethyl)-1H-imidazole serves as an excellent starting point for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions that replace the bromine atom with various substituents.

Preparation of 2,4-Diaryl-1-methoxymethyl-1H-imidazoles

The synthesis of 2,4-diarylated imidazoles can be effectively achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct literature on the use of this compound for this specific transformation is not abundant, the principles are well-established through analogous compounds. For instance, the Suzuki coupling of MOM-protected iodoimidazoles with arylboronic acids has been successfully demonstrated to yield arylated imidazole derivatives. semanticscholar.orgresearchgate.net

The general strategy involves the reaction of a 2-halo-1-(methoxymethyl)-1H-imidazole with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction proceeds by first preparing a 4-aryl-2-bromo-1-(methoxymethyl)-1H-imidazole intermediate. This intermediate can then undergo a second Suzuki coupling at the C2 position.

A plausible synthetic route starting with this compound would first involve lithiation at the C4 or C5 position followed by quenching with an iodine source to create a 2-bromo-4-iodo-1-(methoxymethyl)-1H-imidazole. Subsequent selective Suzuki coupling at the more reactive C4-iodo position with an arylboronic acid would yield a 2-bromo-4-aryl-1-(methoxymethyl)-1H-imidazole. A final Suzuki coupling with a different arylboronic acid at the C2-bromo position would furnish the desired 2,4-diaryl-1-methoxymethyl-1H-imidazole. This stepwise approach allows for the controlled introduction of different aryl groups at specific positions on the imidazole ring. semanticscholar.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloimidazoles This table is based on analogous reactions reported in the literature.

| Entry | Halo-imidazole | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Bromo-1-MOM-imidazole (hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Good to Excellent |

| 2 | 4-Iodo-1-MOM-2-phenyl-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 68 |

| 3 | 4-Iodo-1-MOM-2-phenyl-imidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 79 |

Access to 2,4,5-Triarylated Imidazoles

The synthesis of 2,4,5-triarylated imidazoles represents a significant challenge due to the need for regioselective introduction of three different aryl groups. This compound is an ideal starting material for a modular and flexible strategy to access these highly substituted compounds through sequential cross-coupling reactions. researchgate.net

The synthetic strategy leverages the differential reactivity of halogenated positions on the imidazole ring. A typical sequence would be:

First Arylation: A Suzuki-Miyaura cross-coupling reaction is performed on this compound with an arylboronic acid to introduce the first aryl group at the C2 position, yielding 2-Aryl-1-(methoxymethyl)-1H-imidazole.

Dibromination: The resulting 2-aryl-imidazole is then subjected to bromination, for example using N-bromosuccinimide (NBS), to install bromine atoms at the C4 and C5 positions, affording 2-Aryl-4,5-dibromo-1-(methoxymethyl)-1H-imidazole.

Sequential Arylation: The 4,5-dibromo intermediate can then undergo two sequential Suzuki-Miyaura coupling reactions with two different arylboronic acids. The regioselectivity of these couplings can often be controlled by adjusting reaction conditions, allowing for the stepwise introduction of the second and third aryl groups to yield the desired 2,4,5-triarylated imidazole. researchgate.net

This stepwise approach provides excellent control over the substitution pattern and allows for the synthesis of a diverse library of triarylated imidazoles.

Design and Synthesis of Functionalized Imidazole Scaffolds

The bromine atom in this compound serves as a versatile synthetic handle for introducing a wide array of functional groups, not limited to aryl moieties. This capability is crucial for designing and synthesizing functionalized imidazole scaffolds with tailored properties for applications in medicinal chemistry and materials science. uib.no

Palladium-catalyzed cross-coupling reactions are the primary tools for this functionalization. Besides the Suzuki-Miyaura reaction, other coupling methodologies can be employed:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form 2-aminoimidazole derivatives.

These reactions enable the construction of imidazole scaffolds decorated with a diverse range of substituents, including alkyl, alkenyl, alkynyl, and amino groups, thereby greatly expanding the accessible chemical space for drug discovery and materials development. uib.nonih.gov

Precursors for N-Heterocyclic Carbene (NHC) Ligands in Catalysis

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. beilstein-journals.orgmagtech.com.cn The most common precursors to NHCs are imidazolium (B1220033) and imidazolinium salts, which are typically prepared by the N-alkylation of an imidazole derivative.

This compound can be utilized in a multi-step synthesis to generate NHC precursors. The general pathway involves:

Synthesis of a Disubstituted Imidazole: The 2-bromo group is first replaced with a desired substituent (e.g., an aryl or alkyl group) via a suitable cross-coupling reaction, as described in the previous sections.

N-Alkylation to form Imidazolium Salt: The resulting N-MOM protected, C2-substituted imidazole is then deprotected to remove the MOM group (typically under acidic conditions). The free NH-imidazole is subsequently reacted with an alkylating agent (e.g., an alkyl halide) to introduce a second substituent on the other nitrogen atom, forming the desired 1,3-disubstituted imidazolium salt. nih.gov

Deprotonation to NHC: The imidazolium salt is then deprotonated at the C2 position using a strong base to generate the free N-heterocyclic carbene.

Alternatively, the this compound can be directly N-alkylated to form a 2-bromo-1-(methoxymethyl)-3-alkyl-1H-imidazolium salt. This salt can then be a precursor for more complex NHC structures where the bromine at C2 is substituted in a later step. This approach allows for the synthesis of a wide variety of symmetric and asymmetric NHC ligands with tailored steric and electronic properties for specific catalytic applications.

Table 2: General Scheme for NHC Precursor Synthesis

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | This compound | R-X (Alkyl Halide) | 2-Bromo-1-(methoxymethyl)-3-R-1H-imidazolium halide |

| 2 | 2-Bromo-1-(methoxymethyl)-3-R-1H-imidazolium halide | Strong Base | N-Heterocyclic Carbene (or its metal complex) |

Intermediates in the Synthesis of Complex Molecular Architectures

The polysubstituted imidazole scaffolds accessible from this compound are key components in a variety of complex molecular architectures, including analogs of natural products with significant biological activity.

Natural Product Analogs (General Scope)

Many marine natural products, particularly marine alkaloids, feature a polysubstituted imidazole or a related bioisosteric core structure. researchgate.net For example, the bromopyrrole alkaloids are a large family of marine-derived compounds that often contain a pyrrole-imidazole motif and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-biofilm properties. researchgate.net

The synthetic methodologies described previously, which allow for the controlled and sequential introduction of various substituents onto the imidazole ring starting from this compound, are directly applicable to the synthesis of analogs of these marine natural products. By mimicking the substitution patterns found in nature and introducing novel functionalities, chemists can create libraries of natural product analogs with potentially improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For instance, the synthesis of analogs of oroidin (B1234803), a well-known marine bromopyrrole alkaloid, could be envisioned. The core 2-aminoimidazole structure of oroidin could be constructed using a Buchwald-Hartwig amination on a 2-bromoimidazole precursor. Subsequent functionalization at other positions on the imidazole ring would allow for the creation of a diverse range of oroidin analogs for biological screening. The versatility of this compound as a starting material makes it a powerful tool in the exploration of the chemical space around these complex and biologically important natural products.

Synthetic Methodologies for Biologically Relevant Compounds (General Scope)

The utility of 2-bromo-N-protected imidazoles, such as this compound, is well-established in the synthesis of compounds with significant biological relevance. The methodologies employed typically leverage the reactivity of the C2-bromo substituent to forge new carbon-carbon and carbon-heteroatom bonds.

A primary synthetic strategy involves the metal-halogen exchange of the 2-bromo substituent. Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) generates the corresponding 2-lithio-1-(methoxymethyl)-1H-imidazole. This highly reactive organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position. This approach provides a powerful tool for the synthesis of 2-substituted imidazoles, which are common motifs in many pharmaceuticals and natural products.

The following table illustrates the general scope of this methodology, showcasing the types of electrophiles that can be employed and the resulting 2-substituted imidazole products. While this table provides representative transformations for N-protected 2-bromoimidazoles, the specific yields for this compound would be dependent on the exact reaction conditions and the nature of the electrophile.

| Electrophile | Reagent Example | Resulting 2-Substituent | Product Class |

| Aldehydes/Ketones | Benzaldehyde | Hydroxy(phenyl)methyl | Imidazole-containing alcohols |

| Alkyl Halides | Methyl Iodide | Methyl | 2-Alkylimidazoles |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Imidazole-2-carboxylic acids |

| Disulfides | Dimethyl disulfide | Methylthio | 2-(Methylthio)imidazoles |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boronic acid pinacol ester | Imidazole-2-boronates |

This table presents illustrative examples of reactions applicable to N-protected 2-bromoimidazoles. Specific conditions and outcomes for this compound may vary.

Following the introduction of the desired substituent at the 2-position, the methoxymethyl protecting group can be readily removed under acidic conditions to afford the free N-H imidazole. This two-step sequence of functionalization followed by deprotection allows for the efficient synthesis of a diverse library of 2-substituted imidazoles.

Modular Approaches to Target Molecule Synthesis

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a powerful strategy in modern drug discovery and natural product synthesis. This compound is an exemplary modular building block due to its well-defined reactivity and the ability to introduce a wide range of molecular fragments at a specific position.

In a modular synthetic approach, the imidazole core of this compound can be considered as one module. Through the synthetic methodologies described previously, a second module, in the form of an electrophile, can be appended at the 2-position. This allows for the rapid generation of a diverse set of substituted imidazole intermediates.

A key application of this modular approach is in the synthesis of complex natural products and their analogues. For instance, the lamellarin family of marine alkaloids, which possess potent cytotoxic and anti-HIV activities, often contain highly substituted pyrrole (B145914) or imidazole cores. While direct synthesis of these complex structures is challenging, a modular approach utilizing a pre-functionalized bromo-heterocycle can significantly streamline the process.

The general strategy would involve:

Functionalization of the Building Block: Reaction of this compound with a suitable electrophile that represents a significant portion of the target molecule's structure. This electrophile could be an aryl halide, a complex aldehyde, or another functionalized fragment.

Coupling Reactions: The newly introduced functional group on the imidazole ring can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to append additional molecular complexity. For example, if an aryl boronic ester is introduced at the 2-position, it can be readily coupled with an aryl halide partner.

Deprotection and Final Elaboration: Removal of the methoxymethyl protecting group and any other protecting groups present on the coupled fragments, followed by final synthetic modifications, would lead to the target molecule.

The following table outlines a hypothetical modular synthesis utilizing this compound to construct a biaryl-substituted imidazole, a common motif in biologically active compounds.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Metal-Halogen Exchange & Boronation | 1. n-BuLi2. Isopropoxyboronic acid pinacol ester | 1-(Methoxymethyl)-2-(pinacolboranyl)-1H-imidazole | Introduction of a coupling handle |

| 2 | Suzuki Cross-Coupling | Aryl Bromide, Pd catalyst, Base | 2-Aryl-1-(methoxymethyl)-1H-imidazole | Attachment of the first aryl module |

| 3 | Deprotection | Acidic conditions (e.g., HCl) | 2-Aryl-1H-imidazole | Unveiling the N-H for further functionalization or as the final product |

This table illustrates a representative modular synthetic sequence. The choice of reagents and specific conditions would be tailored to the specific target molecule.

This modular strategy allows for the late-stage diversification of molecular scaffolds, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. By simply varying the electrophile used in the initial functionalization step or the coupling partner in a subsequent reaction, a wide range of target molecules can be accessed from a common intermediate derived from this compound.

Computational and Spectroscopic Investigation of 2 Bromo 1 Methoxymethyl 1h Imidazole Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intricacies of molecular structure and reactivity. However, dedicated studies on 2-Bromo-1-(methoxymethyl)-1H-imidazole are absent from the current body of scientific work.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, which is invaluable for mapping reaction pathways. While studies have utilized DFT to explore the reaction mechanisms of simpler imidazoles, such as the nucleophilic substitution reactions of imidazole (B134444) with various 2-bromo-1-arylethanones, no specific DFT studies detailing the reaction pathways involving this compound have been reported. Such research would be crucial in predicting its behavior in chemical synthesis and biological interactions.

Analysis of Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents. Although the principles of FMO theory are well-established, and analyses have been performed on various imidazole-containing compounds, specific computational data regarding the HOMO-LUMO gap and orbital distributions for this compound are not available in the literature. This information would be essential for predicting its electrophilic and nucleophilic sites and its kinetic stability.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are fundamental for elucidating molecular structures and monitoring chemical reactions. While standard characterization data likely exists from synthetic work, detailed mechanistic studies employing advanced spectroscopic methods for this compound are not publicly documented.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structure and Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure. While basic 1H NMR data is available for the parent compound, 2-Bromo-1H-imidazole, there is a lack of published advanced NMR studies (e.g., 13C NMR, 2D-NMR such as COSY, HSQC, HMBC) for this compound. These advanced techniques would provide unambiguous assignment of all proton and carbon signals and offer insights into the through-bond and through-space correlations within the molecule, which are vital for confirming its precise structure and understanding its conformational dynamics.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, enabling the determination of molecular weights and the identification of unknown compounds. It is particularly useful for monitoring the progress of chemical reactions and identifying transient intermediates. However, specific mass spectrometric studies focused on the reaction monitoring or fragmentation pathways of this compound have not been reported in the scientific literature.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for molecular structure determination, offering precise bond lengths, bond angles, and conformational details. A search of crystallographic databases reveals no published crystal structure for this compound. The crystal structures of other substituted and brominated imidazole derivatives have been determined, but this specific data is crucial for understanding its solid-state packing and intermolecular interactions.

Future Perspectives in the Research of 2 Bromo 1 Methoxymethyl 1h Imidazole

Development of Novel and More Efficient Synthetic Pathways

Key areas for development include:

One-Pot Syntheses: Combining the N-protection and C-bromination steps into a single procedural operation would significantly improve efficiency. This could involve the in situ generation of the N-protected imidazole (B134444) followed by the immediate introduction of a brominating agent, minimizing the need for isolation and purification of intermediates.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purities. Flow chemistry also enhances safety, particularly when handling hazardous reagents like bromine.

Direct C-H Activation/Bromination: A forward-looking approach would involve the direct C-H bromination of 1-(methoxymethyl)-1H-imidazole at the C2 position. While challenging due to the reactivity of other positions on the imidazole ring, advances in catalyst design could make this a highly atom-economical route.

| Synthetic Strategy | Potential Advantages | Challenges |

| One-Pot Synthesis | Reduced reaction time, less solvent waste, higher throughput. | Reagent compatibility, potential for side reactions. |

| Flow Chemistry | Enhanced safety, precise control, scalability, improved yield. | Initial setup cost, potential for clogging. |

| Novel Brominating Agents | Higher selectivity, milder conditions, improved safety. | Reagent cost and availability. |

| Direct C-H Bromination | High atom economy, fewer synthetic steps. | Achieving high regioselectivity at the C2 position. |

Expanding the Scope of Functionalization Reactions

The bromine atom at the C2 position of 2-Bromo-1-(methoxymethyl)-1H-imidazole is a key functional handle for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Future research will focus on expanding the repertoire of these reactions to introduce a broader diversity of substituents.

Promising avenues for exploration:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, the application of more recently developed coupling methodologies like Buchwald-Hartwig amination (for C-N bond formation), Negishi coupling (for C-C bonds with organozinc reagents), and Stille coupling could introduce novel functional groups.

C-H Functionalization of the Imidazole Core: After the initial functionalization at the C2 position, subsequent direct C-H functionalization at the C4 and C5 positions could provide access to polysubstituted imidazoles that are otherwise difficult to synthesize. nih.govrsc.org This allows for the late-stage modification of complex molecules.